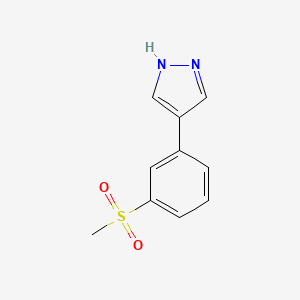

4-(3-methanesulfonylphenyl)-1H-pyrazole

Description

4-(3-Methanesulfonylphenyl)-1H-pyrazole is a pyrazole derivative characterized by a methanesulfonylphenyl substituent at the 4-position of the pyrazole ring. For example, 4-(4-bromophenyl)-1H-pyrazole derivatives are synthesized using palladium-catalyzed cross-coupling reactions , suggesting similar strategies could apply for introducing the 3-methanesulfonylphenyl moiety.

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

4-(3-methylsulfonylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-8(5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) |

InChI Key |

DPJWEXOBULILON-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methanesulfonylphenyl)-1H-pyrazole typically involves the reaction of 3-methanesulfonylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.

Industrial Production Methods: In an industrial setting, the production of 4-(3-methanesulfonylphenyl)-1H-pyrazole may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and high yield of the final product. The reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methanesulfonylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Unfortunately, the search results do not provide a detailed article specifically focused on the applications of "4-(3-methanesulfonylphenyl)-1H-pyrazole." However, the search results do offer some relevant information regarding pyrazoles and their derivatives, including their synthesis, catalytic activity, and various applications.

Pyrazole Derivatives: Synthesis and Applications

Pyrazole derivatives are a pharmacologically important scaffold with a wide range of biological activities . Multicomponent reactions (MCRs) for synthesizing pyrazole derivatives have gained popularity in pharmaceutical and medicinal chemistry due to their efficiency .

Synthesis of Pyrazoles

- Multicomponent Reactions: MCRs are used for the synthesis of biologically active molecules containing the pyrazole moiety . These reactions often involve multiple reactants combining in a single step to form the desired pyrazole derivative .

- Cycloaddition Reactions : Pyrazoles can be synthesized through 1,3-dipolar cycloaddition reactions .

Catalytic Activity of Pyrazoles

- Tetrahydrobenzo[b]pyran and 1,4-Dihydropyrano[2,3-c]pyrazole Synthesis: Metal complexes containing pyrazole moieties have demonstrated catalytic activity in the synthesis of tetrahydrobenzo[b]pyran and 1,4-dihydropyrano[2,3-c]pyrazole derivatives . For example, a xanthine-nickel complex (Xa-Ni) and a copper complex (HMS/Pr-PTSC-Cu) have been used as catalysts in these reactions .

- Optimization of Reaction Conditions: The catalytic activity is influenced by factors such as the amount of catalyst, the solvent used, and the reaction temperature .

Applications of Pyrazole Derivatives

- Antibacterial Activity: Many pyrazole derivatives exhibit antibacterial activity against various bacterial strains . For example, pyrano[2,3-c]pyrazoles have been evaluated for their antibacterial potential .

- Anticancer Activity: Some pyrazole derivatives have shown anticancer activity .

- Anti-inflammatory Activity: Certain pyrazole derivatives possess anti-inflammatory properties .

- Other Activities: Pyrazole derivatives have also demonstrated antifungal, antioxidant, α-glucosidase and α-amylase inhibitory, antimycobacterial, and antimalarial activities .

- Use as Fungicides: Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid is used to produce fungicides .

Specific Pyrazole Derivatives

- 1,5-Diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles: These derivatives have been synthesized and evaluated as potential antidepressant agents .

- 3-(4-methanesulfonyl-phenyl)-1-phenethyl-1H-pyrazole: This is a specific pyrazole derivative with potential applications, though not detailed in the search results .

Mechanism of Action

The mechanism of action of 4-(3-methanesulfonylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For instance, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical and Chemical Properties

The substituent at the 4-position of the pyrazole ring significantly impacts physicochemical properties:

Key Observations :

- Electron-withdrawing groups (e.g., –SO₂CH₃, –Cl) increase molecular polarity but may reduce bioavailability due to excessive hydrophilicity or hydrophobicity.

Antiproliferative Activity

- 4-(3-Methanesulfonylphenyl)-1H-pyrazole : Predicted activity based on structural analogs: The sulfonyl group may enhance interactions with kinase ATP-binding pockets, similar to 3-(3',4',5'-trimethoxyphenyl)-4-substituted pyrazoles, which show IC₅₀ values of 0.05–4.5 nM against cancer cell lines .

- 3-(4'-Ethoxyphenyl)-4-(3',4',5'-trimethoxyphenyl)-1H-pyrazole (4c) : IC₅₀ = 0.06–0.7 nM across six cancer cell lines, outperforming reference compound CA-4 .

Antimicrobial and Antiparasitic Activity

- 4-[6-(4-Chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole: Exhibits selective antibacterial activity against Bacillus subtilis (50% growth inhibition) without PAINS-related nonspecific effects .

- 1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole : Dual antimalarial (70.26% suppression) and anti-leishmanial (IC₅₀ = 0.079 μg/mL) activities .

Anti-inflammatory Activity

Key Insights :

- The methanesulfonyl group in 4-(3-methanesulfonylphenyl)-1H-pyrazole may confer unique target selectivity compared to methoxy or chloro derivatives.

- Pyrazole derivatives with dual functionalities (e.g., amine or thioether groups) show broader bioactivity but may face metabolic instability .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-methanesulfonylphenyl)-1H-pyrazole, and how can purity be ensured?

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions between hydrazines and diketones or via palladium-catalyzed cross-coupling for aryl substitution. For methanesulfonylphenyl-substituted pyrazoles, a multi-step approach is often employed:

- Step 1: Introduce the methanesulfonyl group via nucleophilic aromatic substitution or sulfonylation of a pre-functionalized phenyl intermediate .

- Step 2: Assemble the pyrazole core using hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic/basic conditions .

- Purity Control: Use column chromatography (e.g., ethyl acetate/petroleum ether gradients) and confirm purity via HPLC (>95%) and spectroscopic consistency (¹H/¹³C NMR, MS) .

Q. How can spectroscopic techniques validate the structure of 4-(3-methanesulfonylphenyl)-1H-pyrazole?

- ¹H NMR: Key signals include the pyrazole proton (δ 7.5–8.0 ppm, singlet for 1H-pyrazole) and methanesulfonyl group (δ 3.1 ppm, singlet for -SO₂CH₃) .

- ¹³C NMR: Confirm the methanesulfonyl carbon (δ ~44 ppm) and aromatic carbons adjacent to the sulfonyl group (δ 125–140 ppm) .

- Mass Spectrometry (ESI): Molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., C₁₀H₁₀N₂O₂S: 246.05 g/mol) .

Q. What solvent systems and reaction conditions stabilize 4-(3-methanesulfonylphenyl)-1H-pyrazole during synthesis?

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonyl-containing intermediates. For cyclization, ethanol/water mixtures are effective .

- Temperature: Moderate heating (50–80°C) avoids decomposition of the sulfonyl group .

- Acid/Base Catalysis: Use mild bases (e.g., K₂CO₃) to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How does the regiochemical position of the methanesulfonylphenyl group influence biological activity?

Comparative studies on pyrazole regioisomers (e.g., 3- vs. 4-substituted derivatives) reveal that substituent position affects target binding. For example:

- 4-Position Substitution: Enhances steric accessibility to enzyme active sites (e.g., kinase inhibition) .

- 3-Position Substitution: May improve metabolic stability due to reduced oxidative susceptibility .

- Methodology: Synthesize regioisomers via directed ortho-metalation or Suzuki-Miyaura coupling, then evaluate activity in cell-based assays (e.g., IC₅₀ comparisons in cancer lines) .

Q. What strategies resolve contradictions in biological assay data for sulfonylpyrazole derivatives?

Discrepancies in IC₅₀ values or selectivity profiles often arise from:

- Assay Conditions: Variability in cell lines (e.g., HT-29 vs. HeLa) or incubation times .

- Solubility Artifacts: Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS .

- Metabolic Interference: Perform cytochrome P450 inhibition assays to identify off-target effects .

- Statistical Validation: Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

Q. How can computational modeling guide the design of 4-(3-methanesulfonylphenyl)-1H-pyrazole derivatives?

- Docking Studies: Use AutoDock Vina to predict binding poses with targets (e.g., COX-2 or EGFR kinases). Focus on sulfonyl group interactions with catalytic lysine residues .

- QSAR Models: Correlate substituent electronegativity (Hammett σ values) with activity. Methanesulfonyl’s electron-withdrawing nature often enhances target affinity .

- MD Simulations: Assess conformational stability of the pyrazole ring in aqueous vs. lipid bilayer environments .

Q. What analytical methods characterize thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >200°C for stable sulfonyl derivatives) .

- DSC: Identify phase transitions (e.g., melting points 150–200°C) .

- GC-MS: Detect volatile degradation products (e.g., SO₂ release above 250°C) .

Q. How do structural modifications improve the pharmacokinetic profile of 4-(3-methanesulfonylphenyl)-1H-pyrazole?

- Bioisosteric Replacement: Substitute the methanesulfonyl group with trifluoromethanesulfonyl to enhance blood-brain barrier penetration .

- Prodrug Design: Convert the pyrazole -NH group to a phosphate ester for improved aqueous solubility .

- Metabolic Studies: Use hepatic microsomes to identify vulnerable sites (e.g., sulfoxide formation) and block them with fluorine substituents .

Safety and Handling

Q. What precautions are necessary when handling 4-(3-methanesulfonylphenyl)-1H-pyrazole?

- Toxicity: Classified as a Category 6.1 toxic solid (UN 2811). Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.